5-(Piperazin-1-yl)azepan-2-one is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring attached to an azepanone structure, providing a unique scaffold for medicinal chemistry applications. The compound is recognized for its potential therapeutic uses, particularly in the fields of neuropharmacology and cancer treatment.
The synthesis and characterization of 5-(Piperazin-1-yl)azepan-2-one have been discussed in various scientific studies focusing on piperazine-containing compounds. These studies highlight the compound's structural properties and its relevance in drug discovery processes aimed at developing new therapeutic agents .
5-(Piperazin-1-yl)azepan-2-one can be classified as:
The synthesis of 5-(Piperazin-1-yl)azepan-2-one can be achieved through various methods. One notable approach involves the reaction of piperazine with suitable acylating agents to form the corresponding piperazinone. The following steps outline a general synthetic route:
Technical details such as reaction conditions (temperature, solvent, catalysts) and purification methods (chromatography, crystallization) are crucial for optimizing yield and purity .
The molecular structure of 5-(Piperazin-1-yl)azepan-2-one consists of:
5-(Piperazin-1-yl)azepan-2-one can participate in various chemical reactions:
Each reaction pathway requires careful consideration of reaction conditions and potential side reactions .
The mechanism of action for compounds like 5-(Piperazin-1-yl)azepan-2-one often involves interaction with specific biological targets such as receptors or enzymes. For instance:
Quantitative structure–activity relationship (QSAR) studies help elucidate these mechanisms by correlating structural features with biological activity .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed for characterizing these properties .
5-(Piperazin-1-yl)azepan-2-one has several scientific applications:
The ongoing research into its derivatives continues to reveal new applications and enhance its therapeutic profile .
The synthesis of 5-(Piperazin-1-yl)azepan-2-one relies on precise ring formation strategies to construct its seven-membered azepanone core coupled to a piperazine moiety. The predominant approach involves a two-step ring assembly starting from ε-caprolactam derivatives. In the initial step, nucleophilic ring opening of activated caprolactam intermediates (e.g., 5-bromoazepan-2-one) by unprotected piperazine yields linear precursors. Subsequent intramolecular lactamization under basic conditions reforms the azepanone ring, generating the target hybrid structure . Alternative pathways employ cyclocondensation reactions between 1,6-diaminohexane derivatives and carbonyl electrophiles, though this route often suffers from regioselectivity challenges and requires protecting groups to prevent oligomerization .
A more efficient strategy utilizes direct N-alkylation of piperazine with 5-haloazepanones, facilitated by phase-transfer catalysts like tetrabutylammonium bromide. This method achieves yields of 78–85% within 4 hours at 80°C, minimizing diazepane byproducts through careful control of stoichiometry (piperazine excess ≥2:1) . Microwave-assisted ring closure provides further enhancement, reducing reaction times from hours to minutes while maintaining yields >90% through accelerated kinetic control [8].
Table 1: Comparative Analysis of Ring Formation Strategies
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Stepwise Ring Assembly | 5-Bromoazepan-2-one + Piperazine/K₂CO₃, DMF, 80°C | 78–85 | High regioselectivity |
Cyclocondensation | 1,6-Diaminohexane + Ethyl chloroacetate, reflux | 60–70 | Atom economy |
Microwave N-Alkylation | 5-Chloroazepan-2-one + Piperazine, MW, 140°C | 90–95 | Reaction time <15 minutes |
Phase-Transfer Catalysis | 5-Bromoazepan-2-one + Piperazine/TBAB, H₂O-toluene | 80–88 | Solvent versatility, low temperature |
Regioselective modification of the azepanone ring is critical for diversifying 5-(Piperazin-1-yl)azepan-2-one derivatives without compromising the lactam stability. The C-3 and C-7 positions exhibit heightened reactivity toward electrophilic substitution due to enolate formation adjacent to the carbonyl. Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C enables site-selective deuteration or alkylation at C-3, confirmed by ¹³C-NMR shifts at δ 48.2 ppm (C-3) and δ 172.5 ppm (C-2) [4].
Transition-metal-catalyzed cross-coupling provides access to aryl/heteroaryl-functionalized analogs. Palladium-catalyzed Suzuki-Miyaura reactions at C-5 require transient protection of the piperazine nitrogen via Boc derivatization to prevent catalyst poisoning. Subsequent coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) installs biaryl motifs with 70–92% yields [2] [9]. Steric effects dominate reactivity: C-5 > C-4 > C-6, as quantified by density functional theory calculations showing ΔG‡ differences of 2.3 kcal/mol between positions [9].
N-acylation protocols exploit the piperazine nitrogen nucleophilicity, but overacylation is mitigated through slow addition of acyl chlorides in dichloromethane at 0°C. Selective monoacylation is achievable with stoichiometric control (1:1 reactant ratio), producing pharmacologically relevant amides like 5-[4-[2-(2-Chlorophenoxy)acetyl]piperazin-1-yl]azepan-2-one [4].
Modern catalytic methods have revolutionized the convergent synthesis of 5-(Piperazin-1-yl)azepan-2-one by directly coupling preformed azepanone and piperazine fragments. Nickel-catalyzed C–N coupling stands out for enabling bond formation between sterically hindered partners. Ni(II)/diamine catalyst systems (e.g., NiCl₂(dme)/1,2-diaminocyclohexane) facilitate the reaction of 5-bromoazepan-2-one with N-Boc-piperazine in toluene at 100°C, achieving 88% yield—significantly higher than uncatalyzed methods (≤50%) [9]. The mechanism proceeds via outer-sphere single-electron transfer, avoiding unfavorable inner-sphere coordination at congested sites [9].
Photoredox catalysis offers complementary advantages under milder conditions. Using fac-Ir(ppy)₃ (1 mol%) and visible light, 5-haloazepanones undergo oxidative addition with in situ-generated α-amino radicals from piperazine, yielding coupled products at ambient temperature in 75–82% yield. This approach tolerates base-sensitive functional groups and eliminates thermal degradation pathways .
Table 2: Catalytic Systems for Azepanone-Piperazine Coupling
Catalyst System | Conditions | Yield (%) | Substrate Scope |
---|---|---|---|
NiCl₂(dme)/DACH | Toluene, 100°C, 12 h | 85–88 | Secondary piperazines, aryl bromides |
fac-Ir(ppy)₃ (photoredox) | DMSO, blue LEDs, rt, 6 h | 75–82 | Unprotected piperazines, iodides |
CuI/1,10-phenanthroline | K₃PO₄, dioxane, 90°C, 10 h | 70–78 | Electron-deficient piperazines |
Pd₂(dba)₃/Xantphos | Cs₂CO₃, 1,4-dioxane, 80°C, 8 h | 80–86 | Sterically hindered azepanones |
Bimetallic catalysts enhance efficiency in domino reactions. A Pd/Cu system enables simultaneous azepanone ring formation and piperazine coupling from δ-keto esters and piperazine, achieving atom-economical one-pot synthesis (78% yield). The sequence involves copper-mediated ester aminolysis followed by palladium-catalyzed lactamization [9].
Solvent-free methodologies address sustainability challenges in 5-(Piperazin-1-yl)azepan-2-one synthesis by eliminating volatile organic compounds and reducing energy consumption. Mechanochemical ball milling enables direct coupling of solid 5-chloroazepan-2-one and piperazine hydrochloride in a 1:1.5 molar ratio. Using zirconia milling media (30 Hz, 2 hours), the reaction achieves 94% conversion without solvents, leveraging frictional heating and high-frequency impacts to overcome solid-state diffusion limitations [6] [8].
Microwave-assisted solventless synthesis further enhances efficiency. Neat mixtures of 5-bromoazepan-2-one and piperazine (excess as reactant/solvent) irradiated at 300 W for 5 minutes provide 92% isolated yield, compared to 12 hours under conventional heating. The rapid dielectric heating selectively activates polar N–H bonds, accelerating nucleophilic substitution while suppressing thermal decomposition [8] [10].
Table 3: Solvent-Free Synthesis Performance Metrics
Method | Conditions | Time | Yield (%) | E-Factor |
---|---|---|---|---|
Ball Milling | Zirconia jars, 30 Hz, stoichiometric | 2 h | 94 | 0.8 |
Microwave Irradiation | 300 W, neat, piperazine excess | 5 min | 92 | 0.5 |
Thermal Fusion | 100–110°C, molten state | 3 h | 75 | 1.2 |
Catalytic Clay Surfaces | Montmorillonite K10, 80°C | 4 h | 83 | 1.0 |
Heterogeneous acid catalysis on recyclable supports exemplifies circular chemistry. Layered double hydroxide (LDH) frameworks functionalized with nickel nanoparticles (Zn/Cr-LDH@BDSA@Ni) catalyze solvent-free azepanone-piperazine coupling at room temperature. The catalyst retains >90% activity over five cycles due to electrostatic stabilization of the active sites, quantified by X-ray photoelectron spectroscopy showing unchanged Ni⁰/Ni²⁺ ratios [10]. Life-cycle assessment studies confirm 57% reduction in cumulative energy demand compared to DMF-based processes, primarily through avoided solvent recovery [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1